molecular formula C14H18N2O B2805579 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one CAS No. 866010-37-9

3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one

Cat. No.: B2805579
CAS No.: 866010-37-9
M. Wt: 230.311
InChI Key: ZYRVQFHGTMUACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one is a spirocyclic compound that features a quinazolinone core fused with a cyclopentane ring. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one typically involves a multicomponent reaction. One common method includes the condensation of isatoic anhydride, an amine, and a cyclic ketone. This reaction is often catalyzed by p-toluene sulfonic acid (p-TSA) or other Lewis acids under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the quinazolinone ring .

Mechanism of Action

The mechanism of action of 3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one involves its interaction with various molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one is unique due to the presence of the ethyl group at the 3’ position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

3-ethylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-16-13(17)11-7-3-4-8-12(11)15-14(16)9-5-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRVQFHGTMUACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2NC13CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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